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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anticonvulsant properties

of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA)

receptor at the glycine co-agonist site. This document summarizes key quantitative data,

details experimental methodologies for pivotal preclinical models, and visualizes the

compound's mechanism of action and experimental workflows.

Core Mechanism of Action: Glycine Site Antagonism
(Z)-MDL 105519, also referred to as MDL 105,519, exerts its anticonvulsant effects by acting

as a competitive antagonist at the glycine binding site on the NMDA receptor complex.[1] The

binding of a co-agonist, such as glycine or D-serine, to this site is a prerequisite for the channel

opening by the primary neurotransmitter, glutamate. By blocking this site, (Z)-MDL 105519 non-

competitively inhibits the influx of Ca²⁺ through the NMDA receptor channel, thereby reducing

excessive neuronal excitation that underlies seizure activity.[1]

Quantitative Preclinical Efficacy
The anticonvulsant activity of (Z)-MDL 105519 has been demonstrated in a variety of

preclinical seizure models, including those that are genetically determined, chemically induced,

and electrically mediated.[1] While specific ED₅₀ values for (Z)-MDL 105519 in maximal

electroshock and pentylenetetrazole models in mice are not readily available in the reviewed

literature, its efficacy is well-documented qualitatively. For a structurally related compound,
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MDL 104,653, quantitative data in the audiogenic seizure model provides a strong indication of

the potency of this class of compounds.

Table 1: Receptor Binding Affinity of [³H]MDL 105,519

Parameter Value Species Tissue Reference

K_d 3.77 nM Rat
Brain

membranes
[2]

B_max
12.1 pmol/mg

protein
Rat

Brain

membranes
[2]

K_d 1.8 nM
Rat

(recombinant)

Homomeric

NR1a receptors

in CHO cells

[3]

B_max
370 fmol/mg

protein

Rat

(recombinant)

Homomeric

NR1a receptors

in CHO cells

[3]

Table 2: Anticonvulsant Activity of a Structurally Related Glycine Site Antagonist, MDL 104,653,

in DBA/2 Mice

Seizure Model
Route of
Administration

ED₅₀ Time of Peak Effect

Sound-Induced Clonic

Seizures
Intraperitoneal (i.p.) 6.1 µmol/kg 45 min

Sound-Induced Clonic

Seizures
Oral (p.o.) 23.0 µmol/kg 2 h

Sound-Induced Clonic

Seizures

Intracerebroventricular

(i.c.v.)
19.1 nmol 30 min

Note: This data is for the related compound MDL 104,653 and is presented to illustrate the

potential potency of this class of antagonists.
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Experimental Protocols
Detailed methodologies for the key preclinical models used to assess the anticonvulsant

properties of (Z)-MDL 105519 are provided below.

[³H]MDL 105,519 NMDA Receptor Binding Assay
Objective: To determine the binding affinity (K_d) and density of binding sites (B_max) of (Z)-
MDL 105519 for the NMDA receptor glycine site.

Materials:

[³H]MDL 105,519 (radioligand)

Unlabeled (Z)-MDL 105519 or other glycine site ligands (for competition assays)

Rat brain membranes (e.g., from cortex or hippocampus)

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to

pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to

remove endogenous ligands.

Binding Reaction: In assay tubes, combine the prepared brain membranes, varying

concentrations of [³H]MDL 105,519, and either buffer (for total binding) or a high

concentration of an unlabeled competing ligand like glycine or unlabeled MDL 105,519 (for

non-specific binding).

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to

reach equilibrium.
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Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound

from free radioligand. Wash the filters quickly with ice-cold buffer.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Analyze the saturation binding data using Scatchard analysis or non-linear

regression to determine K_d and B_max.

Maximal Electroshock Seizure (MES) Test in Mice
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling

generalized tonic-clonic seizures.

Materials:

Electroconvulsive shock apparatus with corneal electrodes

Male albino mice (e.g., CF-1 strain)

(Z)-MDL 105519 solution and vehicle control

Topical anesthetic for the cornea

Procedure:

Animal Preparation: Administer (Z)-MDL 105519 or vehicle to groups of mice via the desired

route (e.g., intraperitoneal, oral).

Anesthesia: At the time of predicted peak drug effect, apply a drop of topical anesthetic to the

corneas of each mouse.

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds)

through the corneal electrodes.

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension

seizure. The absence of this tonic extension is considered protection.
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Data Analysis: Calculate the percentage of animals protected at each dose and determine

the median effective dose (ED₅₀) using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
Objective: To evaluate the efficacy of a compound against myoclonic and clonic seizures,

modeling absence and myoclonic seizures.

Materials:

Pentylenetetrazole (PTZ) solution

Male albino mice

(Z)-MDL 105519 solution and vehicle control

Observation chambers

Procedure:

Drug Administration: Pre-treat groups of mice with (Z)-MDL 105519 or vehicle.

PTZ Injection: At the time of predicted peak drug effect, administer a convulsant dose of PTZ

(e.g., 85 mg/kg, subcutaneous).

Observation: Immediately place each mouse in an individual observation chamber and

observe for a set period (e.g., 30 minutes) for the occurrence of seizures, typically

characterized by myoclonic jerks and clonic convulsions.

Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at

least 5 seconds.

Data Analysis: Determine the percentage of animals protected from seizures at each dose

and calculate the ED₅₀.

Audiogenic Seizures in DBA/2 Mice
Objective: To assess the anticonvulsant activity in a genetic model of reflex seizures.
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Materials:

DBA/2 mice (typically 21-28 days old, when they are most susceptible to sound-induced

seizures)

A sound-proof chamber equipped with a high-intensity sound source (e.g., an electric bell,

~110 dB)

(Z)-MDL 105519 solution and vehicle control

Procedure:

Drug Administration: Administer (Z)-MDL 105519 or vehicle to groups of DBA/2 mice.

Acclimation: At the time of predicted peak drug effect, place each mouse individually in the

sound-proof chamber for a brief acclimation period.

Auditory Stimulus: Expose the mouse to the high-intensity sound stimulus for a fixed duration

(e.g., 60 seconds) or until a tonic-clonic seizure occurs.

Observation: Observe the seizure response, which typically progresses from wild running to

clonic seizures, and finally to tonic extension and potential respiratory arrest. Protection is

defined as the absence of the tonic-clonic seizure phase.

Data Analysis: Calculate the percentage of protected animals at each dose and determine

the ED₅₀.

Visualizations
The following diagrams illustrate the mechanism of action of (Z)-MDL 105519 and the general

workflow of the preclinical anticonvulsant screening models.
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Caption: Mechanism of action of (Z)-MDL 105519 at the NMDA receptor.
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Caption: General workflow for preclinical anticonvulsant screening.

Conclusion
(Z)-MDL 105519 is a well-characterized, high-affinity antagonist of the NMDA receptor glycine

site. Preclinical studies have consistently demonstrated its anticonvulsant activity across a

range of seizure models, indicating a broad spectrum of potential efficacy. The data presented

in this guide underscore the therapeutic potential of targeting the NMDA receptor glycine site

for the development of novel antiepileptic drugs. Further investigation to determine the precise
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therapeutic window and pharmacokinetic/pharmacodynamic relationships in various species is

warranted to advance this compound or its analogs toward clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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